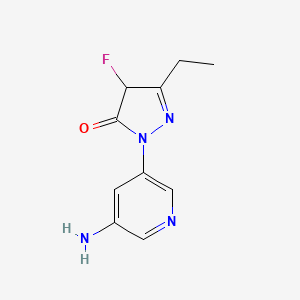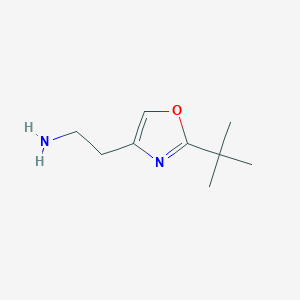
2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The tert-butyl group is introduced to enhance the stability and solubility of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the ethanamine side chain.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring or the ethanamine side chain .
Aplicaciones Científicas De Investigación
2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ethanamine side chain may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4-(4-chlorophenyl)oxazole: Known for its antibacterial potential.
4-(4-bromophenyl)-2-tert-butyloxazole: Exhibits significant biological activities.
Uniqueness
2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine is unique due to its specific structure, which combines the oxazole ring with an ethanamine side chain. This combination enhances its stability, solubility, and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
2-(2-tert-butyl-1,3-oxazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4-5,10H2,1-3H3 |
Clave InChI |
OMWJGIBWUDFLEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=CO1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13174774.png)

![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)
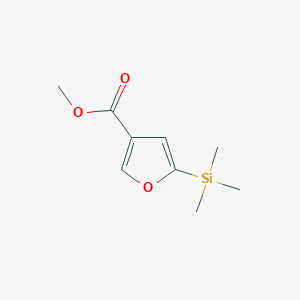

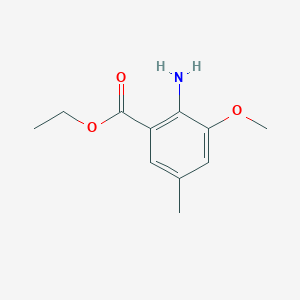
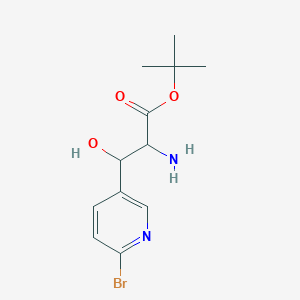


![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
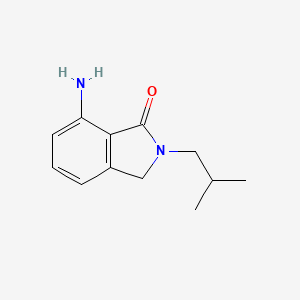
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)
